molecular formula C18H22F2N2O4 B6349308 4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-10-2

4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349308
CAS RN: 1326809-10-2
M. Wt: 368.4 g/mol
InChI Key: MZDYOCIGVIIIAU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains carboxylic acid groups, which are common in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic core, with a carboxylic acid group and a benzoyl group that is substituted with two fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like carboxylic acids would likely make this compound relatively polar, affecting properties like solubility .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target. Without more information, it’s not possible to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential directions could include further studies to optimize its synthesis, investigations into its mechanism of action, or the development of analogs with improved properties .

properties

IUPAC Name

4-(2,5-difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4/c1-2-7-21-8-5-18(6-9-21)22(15(11-26-18)17(24)25)16(23)13-10-12(19)3-4-14(13)20/h3-4,10,15H,2,5-9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYOCIGVIIIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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